5-(4-Methylphenoxy)pentanal
Description
5-(4-Methylphenoxy)pentanal is an organic compound featuring a pentanal backbone substituted with a 4-methylphenoxy group at the fifth carbon. For instance, 5-[(4-Methoxyphenyl)methoxy]pentanal () shares a similar framework but differs in substituent groups, highlighting the role of electronic and steric effects in modulating reactivity and applications .
Properties
IUPAC Name |
5-(4-methylphenoxy)pentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-9H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOWZBHPLNYELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-methylphenol and pentanal: One common method involves the reaction of 4-methylphenol with pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of 5-(4-methylphenoxy)pentanal.
Industrial Production Methods: Industrially, this compound can be synthesized using a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Methylphenoxy)pentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-methylphenoxy)pentanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 5-(4-methylphenoxy)pentanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products:
Oxidation: 5-(4-Methylphenoxy)pentanoic acid.
Reduction: 5-(4-Methylphenoxy)pentanol.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-methylphenoxy)pentanal involves its interaction with various molecular targets. For instance, in biochemical studies, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The aldehyde group is particularly reactive, allowing it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-methylphenoxy group in the target compound is less polar than the 4-methoxyphenylmethoxy group in ’s analog, likely reducing solubility in polar solvents. The methoxy group’s electron-donating nature may enhance stability in reactions compared to the methyl group .
- Synthetic Challenges : The synthesis of 5-[(4-Methoxyphenyl)methoxy]pentanal () yielded a byproduct (Rf = 0.6) due to dual protection of 1,5-pentanediol. This suggests that steric hindrance from bulkier substituents (e.g., methoxy vs. methyl) could influence reaction pathways and purity .
- Biological Relevance: The oxadiazole-containing analog () includes an amine group, which may enhance bioavailability or target binding in drug design compared to the aldehyde functionality in this compound .
Physicochemical Properties
- Retention Behavior : In GC-MS analysis (), Pentanal, 5-(methylenecyclopropyl) exhibited a retention time (RT) of 10.99 min, shorter than the major compound Cyclopropyl 4-methoxyphenyl ketone (RT = 8.30 min). This suggests that branched or cyclic substituents reduce volatility compared to aromatic groups .
- Crystallography: The thioimidazolone-substituted pentanal () highlights the role of heterocyclic rings in stabilizing crystal structures, a property less likely in the simpler 4-methylphenoxy derivative .
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